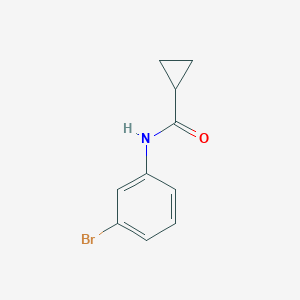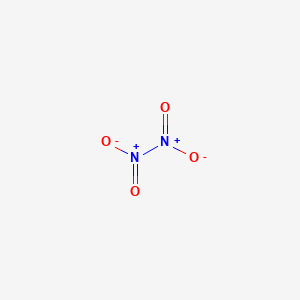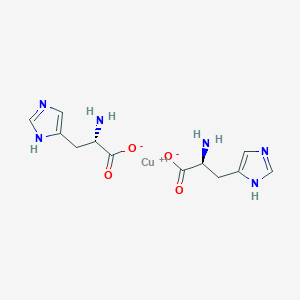
trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide
説明
trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide is a compound of interest due to its unique chemical structure and properties. It serves as a key intermediate in various chemical reactions and has been studied for its potential in synthesis and material science.
Synthesis Analysis
The synthesis of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide involves acid-catalyzed reactions of 2,5-dihydrothiophen 1,1-dioxide with hydrogen peroxide, leading to reproducible methods for its preparation. This process clarifies the earlier confusing accounts of the effects of acetic and formic acids (McCormick & McElhinney, 1972). Additionally, quantitative preparation methods have been described, highlighting the compound's role in [4+2] cycloadditions with dienophiles such as DMAD and [60]fullerene (Markoulides et al., 2012).
Molecular Structure Analysis
Studies have been conducted on the molecular structure of related compounds, providing insights into the structure of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide . Gas-phase electron diffraction has been used to study the molecular structures of tetrahydrothiophene-1-oxide and its derivatives, showing asymmetric ring conformations (Forgács et al., 1989).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including oxidation and cycloaddition. Its oxidation by periodate leads to sulphonyldiacetaldehyde, which can form crystalline derivatives in reaction with nitrogen-, sulphur-, or oxygen-containing nucleophiles (McCormick & McElhinney, 1972). The [4+2] cycloaddition reaction with dienophiles results in efficient and clean formation of corresponding cycloadducts, emphasizing the compound's reactivity and potential in organic synthesis (Markoulides et al., 2012).
Physical Properties Analysis
While specific studies focusing on the physical properties of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide were not identified, research on related compounds provides a basis for understanding its physical characteristics. The studies on molecular structure, for example, offer insights into the physical aspects by detailing molecular conformations and bond distances, which can influence the compound's physical properties (Forgács et al., 1989).
Chemical Properties Analysis
The chemical properties of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide are closely tied to its reactivity in oxidation and cycloaddition reactions. Its ability to form various derivatives through reactions with different nucleophiles illustrates its versatile chemical behavior and potential utility in synthetic chemistry (McCormick & McElhinney, 1972).
科学的研究の応用
Poly(3,4-ethylenedioxythiophene) as Promising Organic Thermoelectric Materials A Mini-Review
Poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials have seen significant progress in recent years. Systematic research on the TE properties of PEDOT has attracted increasing attention. It's noted that with advanced techniques for bulk material processing and intensive concerns on PEDOT, substantial improvements in TE performance are possible. This mini-review delves into various materials based on PEDOT in nanoscales, mixtures, and composites and summarizes their TE properties, potentially guiding future TE research of PEDOT (Yue & Xu, 2012).
Effective Treatment Methods on PEDOTPSS to Enhance its Thermoelectric Performance
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is recognized as one of the most successful organic thermoelectric (TE) materials. This review summarizes various effective treatment methods, such as pre-treatments and post-treatments on PEDOT:PSS dispersions or films, to enhance its TE performance. These methods are elaborated upon, with the origin of TE enhancement explained, and future strategies suggested, aiming to develop more efficient organic TE materials (Zhu et al., 2017).
Effective Approaches to Improve the Electrical Conductivity of PEDOTPSS
This review focuses on the rapid development of novel organic technologies leading to significant applications in organic electronic devices like light-emitting diodes, solar cells, and field-effect transistors. PEDOT:PSS is acclaimed for its film-forming properties, high transparency, tunable conductivity, and excellent thermal stability. Various physical and chemical approaches to effectively improve the electrical conductivity of PEDOT:PSS are summarized. The review also discusses prospects for future research efforts, anticipating that PEDOT:PSS films with high conductivity and transparency could be breakthroughs in future organic electronic materials (Shi et al., 2015).
特性
IUPAC Name |
(3R,4R)-1,1-dioxothiolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDYVUZEKIBDP-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212908 | |
| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide | |
CAS RN |
1807940-18-6, 14176-47-7 | |
| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807940-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-tetrahydrothiophene-3,4-diol 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)











